5-Azidomethyl-uridine is a synthetic nucleoside analog characterized by the presence of an azide group at the 5-position of the uridine structure. This compound is increasingly recognized for its utility in molecular biology, particularly in the study of DNA synthesis and cellular processes. The chemical formula for 5-Azidomethyl-uridine is , with a molecular weight of 283.24 g/mol .
5-Azidomethyl-uridine is classified as a nucleoside analog, specifically a modified form of uridine. It can be synthesized from naturally occurring nucleosides and has applications in various biochemical assays and research contexts. The compound is often utilized in click chemistry reactions, which facilitate the labeling and tracking of nucleic acids within biological systems .
The synthesis of 5-Azidomethyl-uridine typically involves several key steps:
This multi-step synthesis allows for high yields of the desired azido compound, which can then be purified through column chromatography.
The molecular structure of 5-Azidomethyl-uridine features a ribose sugar linked to a uracil base, with an azide functional group at the 5-position. The structural representation can be summarized as follows:
Spectroscopic properties include a maximum absorbance wavelength () at 263 nm, which is significant for detection purposes in various assays.
As a click chemistry reagent, 5-Azidomethyl-uridine can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). This reaction enables the selective labeling of nucleic acids, allowing researchers to trace DNA synthesis and cellular proliferation effectively .
The azide group serves as a versatile handle for further chemical modifications, enabling the incorporation of various labels or probes into nucleic acids for imaging or detection purposes.
The mechanism of action for 5-Azidomethyl-uridine primarily involves its incorporation into newly synthesized DNA during the S-phase of the cell cycle. Once integrated into DNA, the azide group can undergo click chemistry reactions, facilitating subsequent labeling or detection strategies without disrupting normal cellular processes .
This property allows researchers to monitor de novo DNA synthesis in living cells effectively, providing insights into cellular dynamics and proliferation.
The physical properties of 5-Azidomethyl-uridine include:
Chemical properties include:
These properties are critical for its application in biochemical assays and research.
5-Azidomethyl-uridine has several significant applications in scientific research:
The development of azide-modified nucleosides emerged from broader efforts to incorporate bioorthogonal handles into biomolecules. Early nucleoside functionalization focused on halogenated (e.g., 5-bromouridine) or thiolated (e.g., 4-thiouridine) analogs for crosslinking or affinity purification [1]. The discovery of the Staudinger ligation (azide-phosphine reaction) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalyzed interest in azide-bearing nucleosides. Initial analogs like 5-azidouridine faced limitations due to instability or interference with base pairing.
5-Azidomethyl-uridine represented an advancement by positioning the azide on a methylene spacer, enhancing stability and reducing steric hindrance. Early synthesis relied on multi-step approaches: 5-hydroxymethyluridine was first converted to a halomethyl (e.g., chloromethyl) or sulfonate ester intermediate, followed by nucleophilic displacement with sodium azide [3] [6]. This method often required intermediate purification and gave moderate yields (50–84%). A significant improvement came with Zhou et al.'s one-step dehydroxyazidation using sodium azide and trifluoroacetic acid, although the harsh acidity limited substrate scope [3].
Recent innovations employ hypervalent iodine reagents for direct azidation. Wang et al. demonstrated azidobenziodazolone (ABZ) with triphenylphosphine effecting direct conversion of 5-hydroxymethyl pyrimidine nucleosides to 5-azidomethyl derivatives under milder conditions (~45% yield), compatible with sensitive substrates [3]. Concurrently, enzymatic strategies using glucosyltransferases were explored to attach azide-modified sugars to 5-hydroxymethylcytosine, inspiring potential analogous approaches for uridine derivatives [3] [7].
Table 1: Evolution of Synthetic Methods for 5-Azidomethyl-uridine
| Synthetic Method | Key Reagents/Conditions | Yield Range | Advantages/Limitations |
|---|---|---|---|
| Halide/Sulfonate Displacement | 1. (CH₃)₃SiCl or TsCl; 2. NaN₃ | 50–84% | Established; requires intermediate isolation |
| Acid-Mediated Dehydroxyazidation | NaN₃, Trifluoroacetic Acid (TFA) | Moderate | One-step; limited by strong acid sensitivity |
| Hypervalent Iodine-Mediated Azidation | ABZ, PPh₃ | ~45% | Milder conditions; broader functional group tolerance |
| Enzymatic Transfer* | Glycosyltransferases, Azido-sugars | Variable | Biocompatible; substrate-specific |
*Primarily demonstrated for cytidine analogs; potential applicability to uridine. [3] [6] [8]
Bioorthogonal chemistry enables specific covalent reactions between exogenous functional groups within living systems, without interference from native biomolecules. 5-Azidomethyl-uridine leverages two primary reactions:
The azidomethyl group in 5-Azidomethyl-uridine is critical for bioorthogonality. Its small size minimizes perturbation of RNA structure and function. The azide is inert to cellular nucleophiles and electrophiles under physiological conditions but reacts rapidly and specifically with complementary bioorthogonal partners. This allows metabolic incorporation into RNA via cellular polymerases using triphosphate analogs (5-azidomethyl-UTP) or enzymatic post-synthetic labeling [1] [5].
Table 2: Bioorthogonal Reactions for 5-Azidomethyl-uridine Tagging
| Reaction Type | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Key Features |
|---|---|---|---|
| CuAAC | Terminal Alkyne | 0.01 – 1.0* | Fast; requires Cu(I)/ligand; potential cytotoxicity |
| SPAAC | DBCO | 0.1 – 0.3 | Copper-free; slower; ideal for live cells |
| SPAAC | ADIBO | 0.05 – 0.15 | Copper-free; nitrogen scaffold simplifies derivatization |
| Staudinger Ligation | Phosphine Probe | ~0.002 | Copper-free; slow kinetics; phosphine oxidation sensitive |
*Highly dependent on catalyst/ligand system. [1] [5] [8]
5-Azidomethyl-uridine serves as a versatile chemical tool across diverse research domains:
The ongoing development of synthetic methodologies and novel bioorthogonal reactions ensures that 5-Azidomethyl-uridine will remain pivotal in elucidating RNA biology and developing RNA-based diagnostics and therapeutics.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6